1-Methyl-1H-indole-3-carboxylic acid propyl ester
Description
1-Methyl-1H-indole-3-carboxylic acid propyl ester is a heterocyclic organic compound characterized by an indole core substituted with a methyl group at the 1-position and a propyl ester moiety at the 3-carboxylic acid position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, such as neurotransmitters and enzyme inhibitors.
For example, amino acid propyl esters are synthesized via esterification of amino acids with propanol and chlorinating agents like TMSCl, followed by neutralization and coupling with carboxylic acids . A similar approach may apply here, involving propylation of 1-methyl-1H-indole-3-carboxylic acid.
Applications: Indole derivatives are widely studied for pharmacological activities, including modulation of TRPV1 channels (implicated in pain signaling) and antimicrobial properties .
Properties
IUPAC Name |
propyl 1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-8-16-13(15)11-9-14(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTBAJFKTDYQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The classical Fischer-Speier esterification involves refluxing 1-methyl-1H-indole-3-carboxylic acid with excess propanol in the presence of sulfuric acid (5–10 mol%). While cost-effective, this method suffers from equilibrium limitations, requiring azeotropic water removal. Typical reaction conditions (12–24 hours at 80–100°C) yield 45–60% of the target ester. Side products include decarboxylated indole derivatives, particularly under prolonged heating.
Coupling Agent-Mediated Esterification
Modern protocols employ carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with catalytic 4-dimethylaminopyridine (DMAP). These systems activate the carboxylic acid as an intermediate O-acylisourea, enabling efficient nucleophilic attack by propanol.
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Dissolve 1-methyl-1H-indole-3-carboxylic acid (10 mmol) in anhydrous dichloromethane (50 mL).
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Add DCC (12 mmol) and DMAP (1 mmol) at 0°C under nitrogen.
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After 30 minutes, introduce propanol (15 mmol) and warm to room temperature.
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Stir for 12 hours, filter precipitated dicyclohexylurea, and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
This method achieves 75–85% isolated yield with minimal decarboxylation.
Acid Chloride Intermediate Route
Converting the carboxylic acid to its acid chloride prior to esterification circumvents equilibrium issues. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane or toluene generates the reactive intermediate, which is subsequently treated with propanol and a base (e.g., pyridine).
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂ | 60 | 3 | 78 |
| (COCl)₂/DMF | 25 | 1 | 82 |
The oxalyl chloride method minimizes side reactions due to milder conditions.
Indole Ring Synthesis with Concurrent Esterification
Fischer Indole Cyclization Using α-Ketoesters
The Fischer indole reaction enables direct incorporation of the propyl ester during indole ring formation. Reacting phenylhydrazine derivatives with propyl pyruvate (α-ketoester) under acidic conditions generates the 3-carboxylate-substituted indole core.
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Catalyst : ZnCl₂ (20 mol%) in acetic acid
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Temperature : 110°C (reflux)
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Time : 8–10 hours
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Yield : 68–72%
This one-pot method avoids isolation of the free carboxylic acid, enhancing throughput.
Leimgruber-Batcho Indole Synthesis
While less common for 3-carboxylated indoles, the Leimgruber-Batcho method can be adapted using ortho-nitropropyl cinnamate intermediates. Reduction of the nitro group with hydrogen/palladium followed by cyclization yields the esterified indole.
Limitations :
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Requires multi-step synthesis of starting materials
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Moderate yields (50–55%) due to competing reduction pathways
Catalytic and Solvent Effects
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) enhance coupling agent efficiency but may promote decarboxylation. Non-polar solvents (toluene, dichloromethane) favor acid chloride routes.
| Solvent | Method | Yield (%) |
|---|---|---|
| DCM | DCC/DMAP | 85 |
| Toluene | SOCl₂ + propanol | 78 |
| DMSO | Fischer indole reaction | 72 |
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 minutes) accelerates both Fischer indole cyclization and esterification steps, improving yields by 10–15% compared to conventional heating.
Scalability and Industrial Considerations
Continuous Flow Systems
Microreactor technology enables precise control over exothermic esterification steps, reducing reaction times to 1–2 hours with yields >90%.
Green Chemistry Approaches
Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in solvent-free systems achieves 65–70% conversion, though substrate solubility limits broader application.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
1-Methyl-1H-indole-3-carboxylic acid propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-Methyl-1H-indole-3-carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
1-Methyl-1H-indole-3-carboxylic acid propyl ester has been investigated for its potential as a therapeutic agent. It has shown promise in targeting specific receptors involved in neurodegenerative diseases, particularly Alzheimer's disease. This compound acts as a ligand for the alpha-7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and memory processes .
Case Study:
A study highlighted the development of derivatives of 1-methyl-1H-indole-3-carboxylic acid for treating Alzheimer's disease. These derivatives were designed to enhance selectivity and efficacy towards nAChR, demonstrating improved cognitive function in preclinical models .
Biochemical Research
Biochemical Reagent:
The compound serves as a biochemical reagent in various life science research applications. It is used in studies involving molecular biology techniques such as nucleic acid gel electrophoresis and protein purification .
Table 1: Applications in Biochemical Research
| Application Type | Specific Use |
|---|---|
| Molecular Biology | Nucleic acid gel electrophoresis |
| Protein Biology | Protein purification and labeling |
| Cell Biology | Cell culture and analysis |
Synthetic Methodologies
Synthesis of Derivatives:
The compound is utilized as a starting material for synthesizing various indole derivatives that possess enhanced biological activities. Researchers have explored different synthetic routes to modify the indole structure, aiming to improve pharmacological properties .
Table 2: Synthetic Routes for Derivatives
| Derivative Name | Synthetic Route Description |
|---|---|
| Rubane-4-ylmethyl Indole Derivative | Modified via alkylation reactions |
| Hydroxy Indole Esters | Synthesized through esterification processes |
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-3-carboxylic acid propyl ester involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Comparative Properties of Indole-3-carboxylate Esters
*Calculated based on molecular formula. †Inferred from similar indole derivatives .
Key Observations :
- Functional Groups : The hydroxyl group in isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate introduces hydrogen-bonding capacity, which may reduce membrane permeability but improve aqueous solubility .
Heterocyclic Variants: Pyrazole and Indazole Derivatives
Table 2: Comparison with Non-Indole Heterocycles
Key Observations :
- Pyrazole vs. Indole : Pyrazole derivatives exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms, which may enhance binding to metalloenzymes or receptors .
- Indazole Derivatives: Indazole-3-carboxylates, such as the isobutyl-pentyl analog, are associated with synthetic cannabinoid research, highlighting the role of core heterocycle modifications in bioactivity .
Propyl Ester Derivatives in Other Contexts
Table 3: General Propyl Ester Properties
Key Observations :
- Thermal Stability : Propyl esters like propyl gallate decompose at high temperatures, limiting their use in high-heat processes .
- Solubility : n-Propyl acetate’s low water solubility (1.6 g/100 mL) contrasts with polar derivatives like ferulic acid propyl esters, which may exhibit better compatibility in aqueous formulations .
Research Findings and Implications
- Biological Activity : Indole-3-carboxylates are implicated in TRPV1 channel modulation, a target for pain management . The target compound’s methyl and propyl groups may fine-tune receptor interactions compared to hydroxylated analogs .
- Synthetic Utility: Propyl esterification is a common strategy to protect carboxylic acids during synthesis, as seen in amino acid derivatives .
- Stability : Propyl esters generally exhibit ≥5-year stability when stored at -20°C, as demonstrated by crystalline indole derivatives .
Biological Activity
Overview
1-Methyl-1H-indole-3-carboxylic acid propyl ester is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their significant roles in pharmaceuticals and natural products, exhibiting properties such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.
The structural formula of this compound can be represented as follows:
This compound is synthesized through the esterification of 1-Methyl-1H-indole-3-carboxylic acid with propanol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion.
This compound interacts with various biological targets, leading to multiple effects:
- Target Receptors : Indole derivatives bind with high affinity to several receptors, influencing numerous cellular processes.
- Biochemical Pathways : These compounds affect various biochemical pathways, including those related to inflammation and cell proliferation.
Summary of Biological Activities
The compound exhibits a broad spectrum of biological activities:
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication in host cells |
| Anti-inflammatory | Reduces inflammatory cytokine production |
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Exhibits activity against a range of pathogens |
| Antidiabetic | Improves insulin sensitivity and glucose metabolism |
Case Studies and Research Findings
Several studies have explored the biological effects of indole derivatives similar to this compound.
Study on Anticancer Activity
A notable study investigated the cytotoxic effects of various alkyl esters derived from indole carboxylic acids. The results indicated that propyl esters exhibited significant cytotoxicity against glioblastoma cells, with a GI50 approaching 10 nM. The mechanism involved disruption of microtubule polymerization and induction of cell death through methuosis, characterized by cellular vacuolization and membrane blebbing .
Antimicrobial Properties
Research has shown that indole derivatives possess antimicrobial properties. For instance, a comparative analysis demonstrated that this compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Biochemical Analysis
The biological activities of this compound can be attributed to its influence on cellular functions:
Q & A
Basic: What are the common synthetic routes for preparing 1-methyl-1H-indole-3-carboxylic acid propyl ester, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves esterification of 1-methyl-1H-indole-3-carboxylic acid with propanol under acidic or catalytic conditions. Key steps include:
- Acid-catalyzed esterification : Refluxing the carboxylic acid with excess propanol in the presence of concentrated sulfuric acid or p-toluenesulfonic acid, followed by neutralization and purification via recrystallization or column chromatography .
- Coupling reagents : Using carbodiimides (e.g., DCC) with DMAP as a catalyst to activate the carboxylic acid for nucleophilic attack by propanol, minimizing side reactions like dimerization .
Critical parameters include temperature control (60–80°C for reflux), anhydrous conditions, and stoichiometric excess of propanol to drive esterification. Impurities such as unreacted acid or residual coupling agents must be removed via aqueous washes and chromatography .
Advanced: How can researchers resolve low yields or regioselectivity issues during the synthesis of this compound?
Answer:
Low yields may arise from incomplete activation of the carboxylic acid or steric hindrance at the indole C3 position. Strategies include:
- Microwave-assisted synthesis : Accelerating reaction kinetics to improve conversion rates while reducing thermal degradation .
- Protecting group strategies : Temporarily blocking reactive sites (e.g., indole N1) with Boc or acetyl groups to direct esterification to the C3 position .
For regioselectivity, computational modeling (DFT) can predict reactive sites, while NMR titration experiments verify intermediate stability. Contrast with analogous compounds (e.g., 1-methyl-1H-indole-5-carboxylic acid esters) can highlight steric/electronic differences .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR to confirm ester formation (e.g., propyl group signals at δ ~0.9–1.7 ppm and carbonyl at ~165–170 ppm) and indole ring integrity .
- Mass spectrometry (ESI/HRMS) : To verify molecular ion peaks (expected [M+H] at m/z 248.1 for CHNO) and rule out side products .
- Chromatography (HPLC/TLC) : Using reverse-phase C18 columns or silica plates with UV visualization to assess purity and monitor reaction progress .
Advanced: How can researchers distinguish between ester regioisomers (e.g., C3 vs. C5 substitution) in indole derivatives using spectroscopic data?
Answer:
- NOESY NMR : Detect spatial proximity between the methyl group at N1 and the ester moiety. For C3 esters, the propyl group shows NOE correlations with H4/H5 protons on the indole ring, whereas C5 esters correlate with H6/H7 .
- IR spectroscopy : Compare carbonyl stretching frequencies; C3 esters typically exhibit lower wavenumbers (~1680 cm) due to conjugation with the indole π-system, while C5 esters appear at ~1700 cm .
- X-ray crystallography : Resolve ambiguous cases by determining the crystal structure, as seen in related indole esters .
Basic: What biological activities have been reported for 1-methyl-1H-indole-3-carboxylic acid derivatives, and how might the propyl ester influence these properties?
Answer:
Indole-3-carboxylic acid derivatives are studied as enzyme inhibitors (e.g., COX-2, kinases) and antimicrobial agents. The propyl ester:
- Enhances lipophilicity, improving cell membrane permeability compared to the free acid .
- Acts as a prodrug, with esterases hydrolyzing it in vivo to release the active carboxylic acid .
Preliminary assays should compare ester vs. acid forms for potency shifts in enzyme inhibition (IC) or MIC values against bacterial/fungal strains .
Advanced: How should researchers address conflicting data on the cytotoxicity of this compound in different cell lines?
Answer:
Contradictory cytotoxicity data may stem from ester hydrolysis rates or cell-specific esterase activity. Methodological steps include:
- Hydrolysis kinetics : Quantify free acid release over time using LC-MS in cell culture media .
- Esterase inhibition assays : Co-treat cells with esterase inhibitors (e.g., bis-nitrophenyl phosphate) to isolate ester-specific effects .
- Metabolomics : Profile intracellular metabolites to identify bioactivation pathways or toxic byproducts .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction : Separate the ester from polar impurities (e.g., unreacted acid) using ethyl acetate and aqueous NaHCO .
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to resolve the ester from coupling reagents or dimeric byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals, confirmed by melting point (mp) analysis .
Advanced: What factors contribute to the ester’s stability under storage, and how can decomposition be mitigated?
Answer:
Decomposition pathways include hydrolysis (moisture), oxidation (light), and thermal degradation. Mitigation strategies:
- Stability studies : Use accelerated aging (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., free acid or propyl alcohol) .
- Lyophilization : Store as a lyophilized powder under inert gas (N) to minimize hydrolysis .
- Antioxidants : Add butylated hydroxytoluene (BHT) at 0.01% w/w to prevent radical-mediated oxidation .
Basic: How can researchers validate the purity of this compound for biological assays?
Answer:
- HPLC-DAD/UV : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation of the ester from impurities; purity ≥95% is recommended for assays .
- Elemental analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .
- Karl Fischer titration : Ensure water content <0.1% to prevent hydrolysis during storage .
Advanced: What methodologies are suitable for quantifying trace impurities (e.g., residual solvents or isomers) in the ester?
Answer:
- GC-MS headspace analysis : Detect volatile solvents (e.g., residual propanol, DCM) with detection limits <10 ppm .
- Chiral HPLC : Resolve enantiomeric impurities using columns like Chiralpak IA and polar mobile phases (e.g., hexane/isopropanol) .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) at ppb levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
